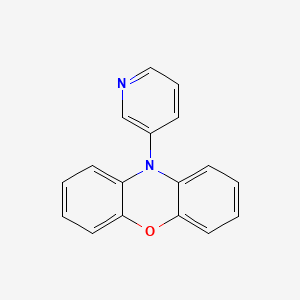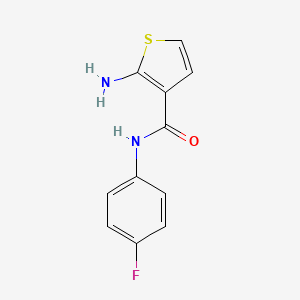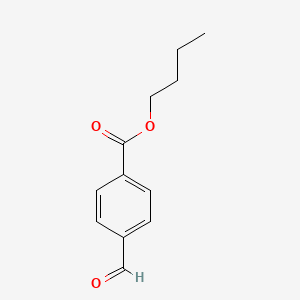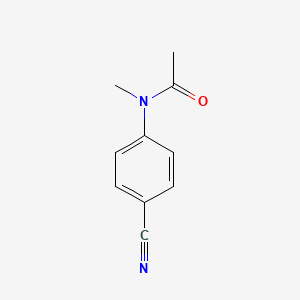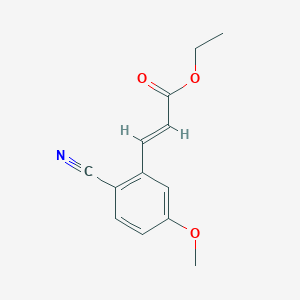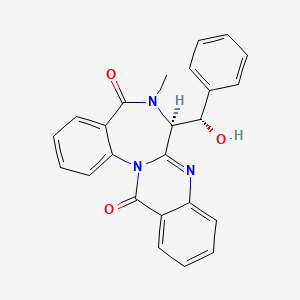
3-Demethoxyfortimicin A tetrahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Demethoxyfortimicin A tetrahydrochloride: is a derivative of fortimicin, an aminoglycoside antibiotic. This compound is known for its antibacterial properties and is used in various scientific research applications. It is particularly noted for its activity against a broad spectrum of bacterial strains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Demethoxyfortimicin A involves several key steps. One of the primary methods includes the selective reactions of 3-O-demethyl-3-O-methanesulfonyl-4-N,5-O-methylenefortimicin derivatives. The process involves the treatment of 1,2’,6’-tri-N-benzyloxycarbonyl-3-O-demethylfortimicin B with formaldehyde in aqueous methanol to form an oxazolidine intermediate. This intermediate is then converted to a carbamate using sodium hydride in dimethylformamide. The carbamate is further converted to a methanesulfonate using methanesulfonyl chloride in pyridine. Finally, the methanesulfonate is treated with sodium cyanoborohydride and sodium azide in methanol in the presence of formaldehyde and acetic acid to yield 3-Demethoxyfortimicin A .
Industrial Production Methods: Industrial production methods for 3-Demethoxyfortimicin A tetrahydrochloride are not extensively documented in the public domain. the process likely involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Demethoxyfortimicin A undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Demethoxyfortimicin A is used as a model compound to study the reactivity and stability of aminoglycoside antibiotics.
Biology: In biological research, it is used to investigate the mechanisms of bacterial resistance and the efficacy of new antibacterial agents.
Medicine: In medicine, 3-Demethoxyfortimicin A is studied for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: In the industrial sector, this compound is used in the development of new antibiotics and as a reference standard in quality control processes.
Mécanisme D'action
3-Demethoxyfortimicin A exerts its antibacterial effects by binding to the bacterial ribosome, thereby inhibiting protein synthesis. This binding disrupts the translation process, leading to the death of the bacterial cell. The molecular targets include the 30S subunit of the bacterial ribosome, and the pathways involved are those related to protein synthesis .
Comparaison Avec Des Composés Similaires
- Fortimicin A
- 3-O-Demethylfortimicin A
- 2-Deoxyfortimicin A
- 2-Epi-Fortimicin A
Comparison: 3-Demethoxyfortimicin A is unique due to the absence of a methoxy group at the C-3 position, which differentiates it from other fortimicin derivatives. This structural difference can influence its antibacterial activity and spectrum of action. For instance, 3-O-Demethylfortimicin A has a methoxy group at the C-3 position, which may affect its binding affinity to bacterial ribosomes and its overall efficacy .
Propriétés
Formule moléculaire |
C16H37Cl4N5O5 |
|---|---|
Poids moléculaire |
521.3 g/mol |
Nom IUPAC |
2-amino-N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxycyclohexyl]-N-methylacetamide;tetrahydrochloride |
InChI |
InChI=1S/C16H33N5O5.4ClH/c1-7(18)11-4-3-8(19)16(25-11)26-15-13(20)10(22)5-9(14(15)24)21(2)12(23)6-17;;;;/h7-11,13-16,22,24H,3-6,17-20H2,1-2H3;4*1H |
Clé InChI |
IDYYUJFKDCFZHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCC(C(O1)OC2C(C(CC(C2O)N(C)C(=O)CN)O)N)N)N.Cl.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone](/img/structure/B14129072.png)
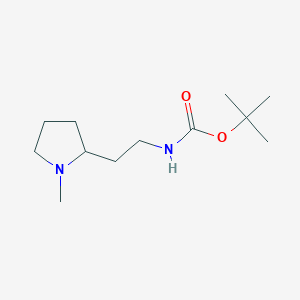

![2-(Difluoromethylidene)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14129095.png)

